molecular formula C10H9NO3 B6285060 (2E)-3-(4-carbamoylphenyl)prop-2-enoic acid CAS No. 1826044-72-7

(2E)-3-(4-carbamoylphenyl)prop-2-enoic acid

Cat. No.: B6285060
CAS No.: 1826044-72-7
M. Wt: 191.2
InChI Key:
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Description

(2E)-3-(4-carbamoylphenyl)prop-2-enoic acid is an organic compound with the molecular formula C10H9NO3 It is characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-carbamoylphenyl)prop-2-enoic acid typically involves the reaction of 4-aminobenzamide with acrylic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the coupling of the two reactants. The reaction conditions include maintaining a temperature of around 100°C and using a solvent like dimethylformamide (DMF) to dissolve the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of high-purity starting materials and efficient purification techniques, such as recrystallization, ensures the production of high-quality this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: It can participate in substitution reactions where the carbamoyl group or the phenyl ring is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2E)-3-(4-carbamoylphenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-(4-carbamoylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    (2E)-3-(4-nitrophenyl)prop-2-enoic acid: Similar structure but with a nitro group instead of a carbamoyl group.

    (2E)-3-(4-methoxyphenyl)prop-2-enoic acid: Contains a methoxy group instead of a carbamoyl group.

    (2E)-3-(4-hydroxyphenyl)prop-2-enoic acid: Features a hydroxy group in place of the carbamoyl group.

Uniqueness: (2E)-3-(4-carbamoylphenyl)prop-2-enoic acid is unique due to the presence of the carbamoyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

1826044-72-7

Molecular Formula

C10H9NO3

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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